[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride
Description
[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride (CAS: 1432680-73-3) is a cyclobutane-derived amine featuring a benzyloxy substituent at the 3-position of the cyclobutane ring and a primary amine group (-CH₂NH₂) in the form of a hydrochloride salt. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol . The compound is characterized by its strained cyclobutane ring, which confers unique reactivity and conformational rigidity compared to larger cycloalkanes. Safety data indicate it is a skin, eye, and respiratory irritant (H315, H319, H335), requiring careful handling .
Properties
IUPAC Name |
(3-phenylmethoxycyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQKSTLFBJGWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride typically involves several steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step involves the attachment of a benzyl group to the cyclobutyl ring, often through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclobutyl ring.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its pharmacological properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
Cyclobutane Derivatives in Drug Discovery : Cyclobutane-containing amines are prioritized for their balance of rigidity and metabolic stability. For example, fluorinated variants (e.g., trans-[3-(difluoromethyl)cyclobutyl]methanamine hydrochloride) are explored as protease inhibitors due to their electronegative substituents .
Benzyloxy vs. Phenyl : Benzyloxy-substituted compounds exhibit higher solubility in polar solvents compared to purely aromatic analogs (e.g., (S)-cyclobutyl(phenyl)methanamine hydrochloride) .
Safety Trends : Amine hydrochlorides with bulky substituents (e.g., cyclopentyloxy) show reduced acute toxicity compared to smaller analogs, likely due to decreased membrane interaction .
Biological Activity
[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride is a cyclic amine compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclobutyl ring with a benzyloxy group and an amine functional group. The synthesis typically involves:
- Formation of the cyclobutyl ring : Achieved through cyclization reactions.
- Attachment of the benzyloxy group : Often via nucleophilic substitution.
- Hydrochloride formation : Converting the free amine to its hydrochloride salt using hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may modulate their activity, resulting in various physiological effects. The specific molecular targets and pathways can vary based on the context of use, but ongoing research aims to elucidate these interactions more clearly.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Potential applications in treating neurological disorders have been noted, suggesting it may influence neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies indicate some efficacy against microbial pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacological | Modulates neurotransmitter receptor activity | , |
| Antimicrobial | Exhibits potential against certain microbial strains | |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways | , |
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound, providing insights into its potential therapeutic roles:
- Neurotransmitter Modulation : A study explored how cyclic amines impact dopamine receptors, indicating that modifications in structure can significantly alter receptor affinity and activity, which is crucial for developing treatments for conditions like Parkinson's disease .
- Antimicrobial Efficacy : Research on related compounds demonstrated significant antimicrobial effects against resistant strains of bacteria, highlighting the importance of structural features in enhancing bioactivity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
